molecular formula C12H17NOS B7505706 N-(1-thiophen-2-ylethyl)cyclopentanecarboxamide

N-(1-thiophen-2-ylethyl)cyclopentanecarboxamide

Cat. No. B7505706
M. Wt: 223.34 g/mol
InChI Key: KESQGXZIAMKFIJ-UHFFFAOYSA-N
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Description

N-(1-thiophen-2-ylethyl)cyclopentanecarboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of N-(1-thiophen-2-ylethyl)cyclopentanecarboxamide involves the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs), which are involved in the regulation of cell cycle and growth. In addition, N-(1-thiophen-2-ylethyl)cyclopentanecarboxamide has been found to activate the extrinsic apoptotic pathway, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1-thiophen-2-ylethyl)cyclopentanecarboxamide has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. In addition, this compound has been found to have anti-inflammatory and analgesic properties. It has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-(1-thiophen-2-ylethyl)cyclopentanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its anticancer properties. However, there are also some limitations to using this compound in lab experiments. It has low solubility in water, which can make it difficult to work with. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on N-(1-thiophen-2-ylethyl)cyclopentanecarboxamide. One potential direction is to further investigate its anticancer properties and explore its potential applications in combination therapy with other anticancer drugs. Another direction is to explore its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, further research is needed to understand the mechanism of action of this compound and to develop more efficient synthesis methods.

Synthesis Methods

N-(1-thiophen-2-ylethyl)cyclopentanecarboxamide can be synthesized using different methods. One of the most common methods is the reaction of 2-bromoethyl thiophene with cyclopentanecarboxylic acid in the presence of a base such as potassium carbonate. This reaction leads to the formation of N-(1-thiophen-2-ylethyl)cyclopentanecarboxamide.

Scientific Research Applications

N-(1-thiophen-2-ylethyl)cyclopentanecarboxamide has shown potential applications in various fields of scientific research. It has been extensively studied for its anticancer properties. This compound has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its anti-inflammatory and analgesic properties. In addition, N-(1-thiophen-2-ylethyl)cyclopentanecarboxamide has been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(1-thiophen-2-ylethyl)cyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c1-9(11-7-4-8-15-11)13-12(14)10-5-2-3-6-10/h4,7-10H,2-3,5-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESQGXZIAMKFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)NC(=O)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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